![molecular formula C13H21NO4Si B14214285 {[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane CAS No. 616882-46-3](/img/structure/B14214285.png)
{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane is an organosilicon compound with a complex structure that includes a nitrophenyl group, a methoxyethoxy group, and a trimethylsilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane typically involves the reaction of 5-(2-methoxyethoxy)-2-nitrobenzyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane undergoes various chemical reactions, including:
Hydrolysis: The silane group can be hydrolyzed to form silanols.
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The methoxyethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Hydrolysis: Silanols and methanol.
Oxidation: Nitro derivatives and methoxyethoxy derivatives.
Substitution: Substituted phenyl derivatives.
科学研究应用
{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique properties.
Chemistry: Employed in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability
作用机制
The mechanism of action of {[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane involves the interaction of its functional groups with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, enhancing adhesion. The nitrophenyl group can participate in electron transfer reactions, while the methoxyethoxy group can interact with polar solvents and molecules .
相似化合物的比较
Similar Compounds
Trimethylsilane: An organosilicon compound with a simpler structure, used in semiconductor manufacturing.
(2-Methoxyethoxy)trimethylsilane: Similar in structure but lacks the nitrophenyl group, used in various chemical syntheses.
Uniqueness
{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane is unique due to the presence of both the nitrophenyl and methoxyethoxy groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
616882-46-3 |
|---|---|
分子式 |
C13H21NO4Si |
分子量 |
283.39 g/mol |
IUPAC 名称 |
[5-(2-methoxyethoxy)-2-nitrophenyl]methyl-trimethylsilane |
InChI |
InChI=1S/C13H21NO4Si/c1-17-7-8-18-12-5-6-13(14(15)16)11(9-12)10-19(2,3)4/h5-6,9H,7-8,10H2,1-4H3 |
InChI 键 |
IDHAPSFFOAWSOQ-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=CC(=C(C=C1)[N+](=O)[O-])C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B14214204.png)
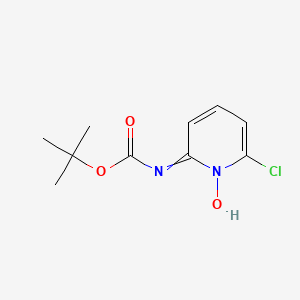
![N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea](/img/structure/B14214228.png)
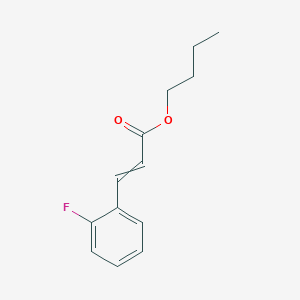
![(3R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14214237.png)
![4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14214248.png)
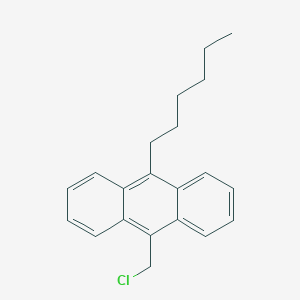
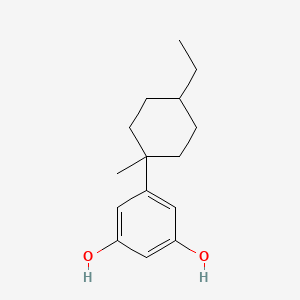
![1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]-](/img/structure/B14214261.png)
![Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol](/img/structure/B14214269.png)
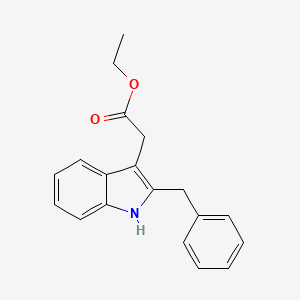
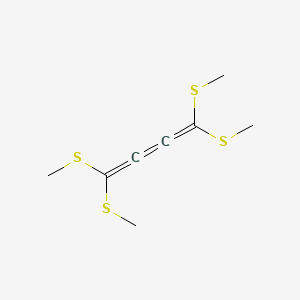
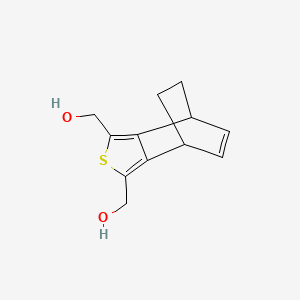
![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
